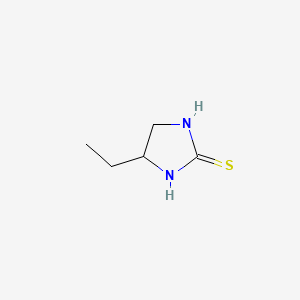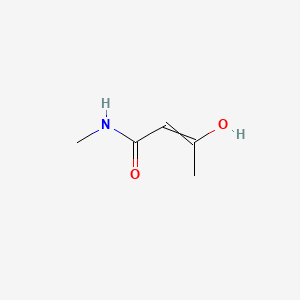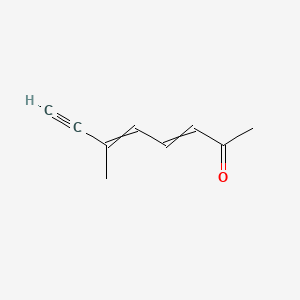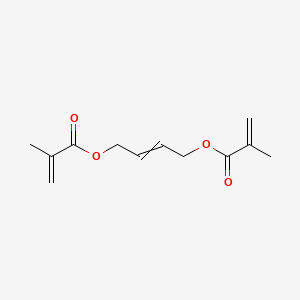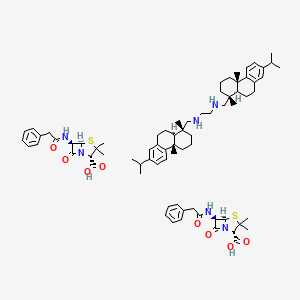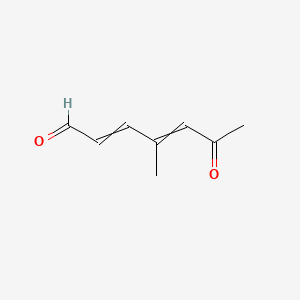
Calcium stibenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Calcium antimonate can be synthesized through several methods. One common synthetic route involves reacting calcium chloride with sodium antimonate, followed by hydrothermal treatment to form the desired calcium antimonate . Another method used by ancient Egyptian glassmakers involved mixing antimony oxides (( \text{Sb}_2 \text{O}_3 ) or ( \text{Sb}_2 \text{O}_5 )) with calcium carbonates and heating the mixture between 1000 and 1100°C .
Analyse Des Réactions Chimiques
Calcium antimonate is a stable compound under normal conditions but can react with strong acids to produce antimony oxides, which have potential health risks . It undergoes thermal decomposition when heated and is generally non-reactive with most other compounds under normal conditions . The major products formed from its reactions with strong acids are antimony oxides .
Applications De Recherche Scientifique
Calcium antimonate has a broad spectrum of applications in scientific research and industry. Due to its high refractive index, it is often used as a pigment in paints, coatings, and plastics to increase their whiteness and opacity . It is also employed as a flame retardant in certain types of plastics . In the ceramic industry, calcium antimonate is used as an opacifying agent, rendering ceramic materials less transparent and more aesthetically pleasing . Additionally, it is used in the production of certain types of glass, particularly enamel and antimony glass .
Mécanisme D'action
The mechanism by which calcium antimonate exerts its effects is primarily through its physical properties, such as its high refractive index and opacity. These properties make it effective as a pigment and opacifying agent in various materials . The molecular targets and pathways involved are related to its interaction with light and its ability to scatter and reflect light, thereby increasing the opacity and whiteness of the materials it is used in .
Comparaison Avec Des Composés Similaires
Calcium antimonate can be compared with other antimonate compounds such as sodium antimonate (( \text{NaSbO}_3 )), magnesium antimonate (( \text{MgSb}_2 \text{O}_6 )), and lead antimonate (( \text{Pb}_2 \text{Sb}_2 \text{O}_7 )). Each of these compounds has unique properties and applications. For instance, sodium antimonate has the ilmenite structure and is used in different industrial applications . Magnesium antimonate has the trirutile structure and is used in specialized ceramics . Calcium antimonate’s uniqueness lies in its high refractive index and its use as an opacifying agent in various industries .
Propriétés
Formule moléculaire |
CaO6Sb2 |
|---|---|
Poids moléculaire |
379.59 g/mol |
Nom IUPAC |
calcium;oxido(dioxo)-λ5-stibane |
InChI |
InChI=1S/Ca.6O.2Sb/q+2;;;;;2*-1;; |
Clé InChI |
FDVXWXFNALMJCT-UHFFFAOYSA-N |
SMILES canonique |
[O-][Sb](=O)=O.[O-][Sb](=O)=O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


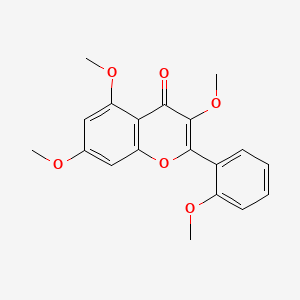
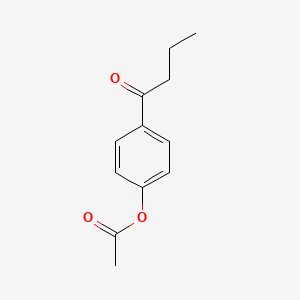
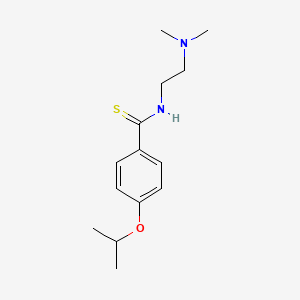
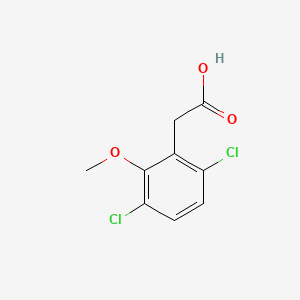
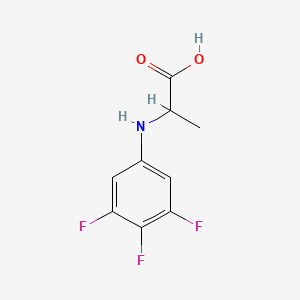
![5,6-Dimethyl-1-vinyl-1H-benzo[d]imidazole](/img/structure/B13835853.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
